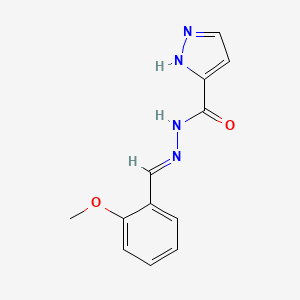![molecular formula C19H23NO5 B5808299 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mechanism of Action
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide acts as a competitive inhibitor of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
Inhibition of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ by 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to increase glycogen synthesis, promote cell survival, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide in lab experiments is its specificity for 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ. This compound has been found to have minimal off-target effects, making it a valuable tool for investigating the role of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ in various cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate the potential use of this compound in the treatment of diabetes and cancer. Finally, there is a need for the development of more potent and selective 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ inhibitors, which may have greater therapeutic potential.
Synthesis Methods
The synthesis of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves several steps. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst to form the corresponding imine. This imine is then reduced using sodium borohydride to form the amine intermediate. Finally, the amine intermediate is reacted with benzoyl chloride to form the final product.
Scientific Research Applications
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential use as a 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ inhibitor. 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ has been shown to have therapeutic potential in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-7-5-13(6-8-14)9-10-20-19(21)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIMOAONEMVHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)



![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)